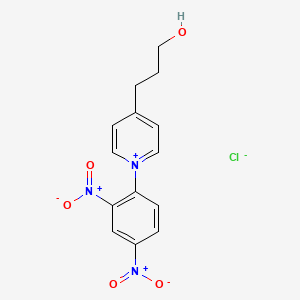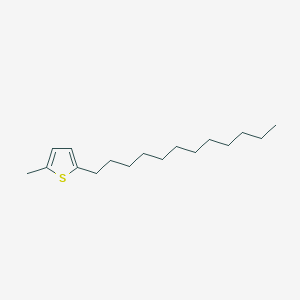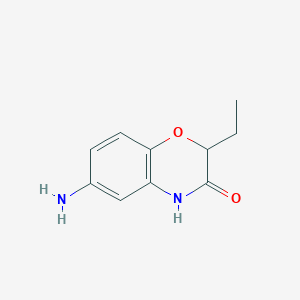![molecular formula C24H26N2O6 B14336255 Carbamic acid;4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol CAS No. 110008-57-6](/img/structure/B14336255.png)
Carbamic acid;4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reagents: Isocyanate or carbamoyl chloride
Conditions: Mild temperatures, inert atmosphere
Reaction: Nucleophilic addition of the phenolic intermediate to the isocyanate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification steps such as crystallization, distillation, or chromatography are crucial to obtain the desired product with high purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid;4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol typically involves multi-step organic reactions. One common method starts with the preparation of the phenolic intermediates, followed by the introduction of the carbamic acid group. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
-
Step 1: Synthesis of 4-hydroxyphenyl-2-phenylbut-1-enyl intermediate
Reagents: 4-hydroxybenzaldehyde, phenylacetic acid
Conditions: Acidic or basic catalyst, reflux conditions
Reaction: Aldol condensation followed by dehydration
Chemical Reactions Analysis
Types of Reactions
Carbamic acid;4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The double bond in the but-1-enyl chain can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.
Substitution: The phenolic hydroxyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions
Reduction: Hydrogen gas, palladium on carbon, room temperature and pressure
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), controlled temperatures
Major Products
Oxidation: Quinones
Reduction: Saturated phenylbutyl derivatives
Substitution: Nitro or halogenated phenolic compounds
Scientific Research Applications
Carbamic acid;4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Carbamic acid;4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol involves its interaction with various molecular targets. The phenolic groups can act as antioxidants, scavenging free radicals and reducing oxidative stress. The carbamic acid group may interact with enzymes or receptors, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Phenolic acids: Compounds like gallic acid and caffeic acid, which also contain phenolic groups and exhibit antioxidant properties.
Carbamic acid derivatives: Compounds such as carbamates, which are used in pharmaceuticals and pesticides.
Uniqueness
Carbamic acid;4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol is unique due to its combined structural features of phenolic and carbamic acid groups. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
110008-57-6 |
|---|---|
Molecular Formula |
C24H26N2O6 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
carbamic acid;4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol |
InChI |
InChI=1S/C22H20O2.2CH3NO2/c1-2-21(16-6-4-3-5-7-16)22(17-8-12-19(23)13-9-17)18-10-14-20(24)15-11-18;2*2-1(3)4/h3-15,23-24H,2H2,1H3;2*2H2,(H,3,4) |
InChI Key |
SRYRZRUNFTWNBD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O)C3=CC=CC=C3.C(=O)(N)O.C(=O)(N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


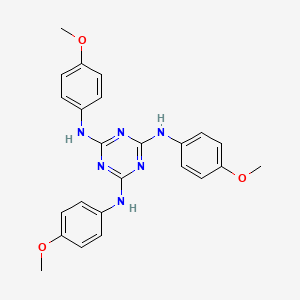
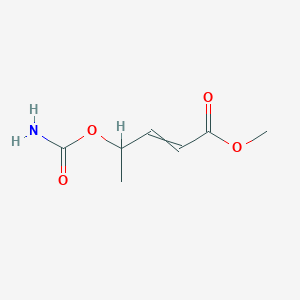
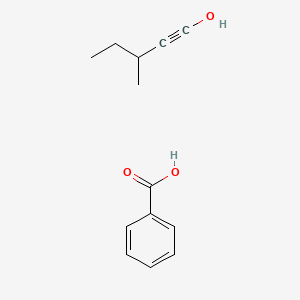
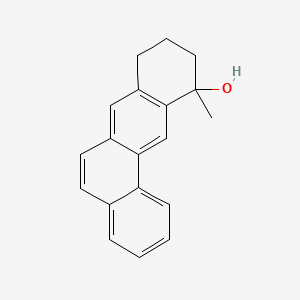

![N'-[(4-methylphenyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B14336211.png)
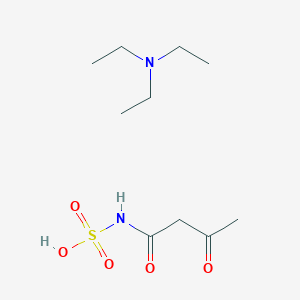
![7-chloro-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B14336217.png)


![7-Oxabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B14336225.png)
